![molecular formula C10H8FNO2 B1532629 3-(3-Cyano-4-fluorophenyl)propanoic acid CAS No. 412961-44-5](/img/structure/B1532629.png)
3-(3-Cyano-4-fluorophenyl)propanoic acid
Overview
Description
3-(3-Cyano-4-fluorophenyl)propanoic acid, also known as 3-CFPPA, is an organic acid that has seen increasing use in a variety of scientific research applications. This compound has a unique molecular structure and properties, which make it a useful tool for scientists in a variety of disciplines.
Scientific Research Applications
Enhancement of Dye Stability in Single-Molecule Fluorescence Experiments
Researchers have developed an enzymatic oxygen scavenging system to improve dye stability for single-molecule fluorescence techniques. This system, which can be beneficial for experiments requiring enhanced dye performance, was compared to traditional glucose oxidase/catalase systems, showing lower dissolved oxygen concentrations and increased lifetimes of fluorophores like Cy3, Cy5, and Alexa488 (Aitken, Marshall, & Puglisi, 2008).
Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase
A study demonstrated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This enzymatic method offers high enantioselectivity, representing a significant advancement in chiral synthesis methodologies (Choi et al., 2010).
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, derived from natural sources, has been explored as a renewable phenolic compound for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This innovative approach paves the way for sustainable alternatives in materials science, offering potential applications across a wide range of technologies (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Genetically Encoded Fluorescent Amino Acids
A strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites was reported. This method, which involves genetically encoding dansylalanine, a fluorescent amino acid, into Saccharomyces cerevisiae, allows for the selective introduction of fluorophores into proteins, facilitating studies of protein structure and dynamics (Summerer et al., 2006).
Mechanofluorochromic Properties of Cyano Acrylamide Derivatives
Research on 3-aryl-2-cyano acrylamide derivatives highlighted their distinct optical properties based on their stacking mode. These findings have implications for the development of new materials with tunable fluorescence and mechanofluorochromic properties, offering insights into the relationship between molecular structure and optical behavior (Song et al., 2015).
properties
IUPAC Name |
3-(3-cyano-4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGXFCJRGEYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286303 | |
Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-4-fluorophenyl)propanoic acid | |
CAS RN |
412961-44-5 | |
Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412961-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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